molecular formula C6H13ClO2 B1345982 1-(2-Chloroethoxy)-2-ethoxyethane CAS No. 41771-35-1

1-(2-Chloroethoxy)-2-ethoxyethane

Cat. No.: B1345982
CAS No.: 41771-35-1
M. Wt: 152.62 g/mol
InChI Key: NDDRUUNXMMRCIV-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-2-ethoxyethane is an organic compound with the molecular formula C6H12Cl2O2. It is a colorless to almost colorless liquid that is insoluble in water but soluble in organic solvents. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry .

Preparation Methods

The synthesis of 1-(2-Chloroethoxy)-2-ethoxyethane typically involves the reaction of ethylene glycol with thionyl chloride in the presence of a solvent such as benzene. The reaction mixture is heated to reflux, and the product is isolated by distillation . Another method involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a catalyst to form the desired compound .

Industrial Production Methods:

    Direct Etherification: This method involves the direct etherification of triethylene glycol with hydrochloric acid.

    Catalytic Reaction: In this method, 2-chloroethanol is reacted with ethylene oxide in the presence of a catalyst.

Chemical Reactions Analysis

1-(2-Chloroethoxy)-2-ethoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, sulfuric acid, room temperature.

    Reduction: Lithium aluminum hydride, dry ether, room temperature.

Major Products:

    Nucleophilic Substitution: Diethylene glycol.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)-2-ethoxyethane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of various functionalized products. The compound can also undergo oxidation and reduction reactions, resulting in the formation of different products depending on the reaction conditions .

Molecular Targets and Pathways:

    Nucleophilic Substitution: The chlorine atoms are the primary targets for nucleophilic attack.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

Comparison with Similar Compounds

1-(2-Chloroethoxy)-2-ethoxyethane can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its importance as a valuable chemical compound .

Properties

IUPAC Name

1-(2-chloroethoxy)-2-ethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2/c1-2-8-5-6-9-4-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDRUUNXMMRCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068350
Record name Ethane, 1-(2-chloroethoxy)-2-ethoxy-
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Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41771-35-1
Record name 1-(2-Chloroethoxy)-2-ethoxyethane
Source CAS Common Chemistry
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Record name 1-(2-Chloroethoxy)-2-ethoxyethane
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Record name Ethane, 1-(2-chloroethoxy)-2-ethoxy-
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Record name Ethane, 1-(2-chloroethoxy)-2-ethoxy-
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Record name 1-(2-chloroethoxy)-2-ethoxyethane
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Record name 1-(2-CHLOROETHOXY)-2-ETHOXYETHANE
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